molecular formula C21H27ClN4O5S B6480749 N-[2-(diethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride CAS No. 1216476-32-2

N-[2-(diethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride

Cat. No.: B6480749
CAS No.: 1216476-32-2
M. Wt: 483.0 g/mol
InChI Key: CFFDKEIWHPZSRO-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C21H27ClN4O5S and its molecular weight is 483.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.1390688 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[2-(diethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride is a complex organic compound with potential biological activity. This article will delve into its biological properties, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C₁₄H₁₈ClN₃O₃S
  • Molecular Weight : 333.83 g/mol
  • SMILES Notation : The compound's SMILES notation provides insight into its structural configuration, which is crucial for understanding its biological interactions.

Structural Characteristics

The compound features a diethylamino group, which is known for enhancing solubility and bioavailability in biological systems. The presence of a dioxane and thiazole ring contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors in the body, influencing various signaling pathways.
  • Enzyme Inhibition : It could act as an inhibitor for certain enzymes, altering metabolic processes.
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity, making it a candidate for further research in antimicrobial applications.

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study conducted on related compounds found that modifications in the diethylamino group significantly enhanced antibacterial efficacy against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) that was lower than that of standard antibiotics .
  • Synthesis and Characterization :
    • The synthesis of the compound involved a green chemistry approach, emphasizing environmentally friendly methods. Characterization techniques such as NMR and FTIR confirmed the successful formation of the desired compound .
  • Computational Studies :
    • Density Functional Theory (DFT) was utilized to predict the electronic properties of the compound, revealing insights into its stability and reactivity based on HOMO-LUMO energy gaps . These computational analyses are essential for understanding how the compound might behave in biological systems.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntibacterialDemonstrated activity against Gram-positive bacteria with low MIC values
Enzyme InhibitionPotential inhibitor of specific enzymes involved in metabolic pathways
Receptor BindingPossible interactions with neurotransmitter receptors

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S.ClH/c1-3-23(4-2)7-8-24(20(28)13-25-18(26)5-6-19(25)27)21-22-14-11-15-16(12-17(14)31-21)30-10-9-29-15;/h11-12H,3-10,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFDKEIWHPZSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)CN4C(=O)CCC4=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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